molecular formula C15H23NO3 B1329888 p-Nitrophenyl nonyl ether CAS No. 86702-46-7

p-Nitrophenyl nonyl ether

Cat. No.: B1329888
CAS No.: 86702-46-7
M. Wt: 265.35 g/mol
InChI Key: JLSCIQUWVGKSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrophenyl nonyl ether: is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.3480 . . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a nonyl ether chain. The compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Chemistry: p-Nitrophenyl nonyl ether is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

Biology: In biological research, it can be used as a substrate in enzyme assays to study the activity of esterases and other enzymes that can cleave ether bonds.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.

Safety and Hazards

P-Nitrophenyl nonyl ether may cause skin and eye irritation. It may be harmful by inhalation, ingestion, or skin absorption . It is recommended to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl nonyl ether typically involves the reaction of p-nitrophenol with nonyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

p-Nitrophenol+Nonyl bromidep-Nitrophenyl nonyl ether+Potassium bromide\text{p-Nitrophenol} + \text{Nonyl bromide} \rightarrow \text{this compound} + \text{Potassium bromide} p-Nitrophenol+Nonyl bromide→p-Nitrophenyl nonyl ether+Potassium bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Nitrophenyl nonyl ether can undergo oxidation reactions, particularly at the nonyl ether chain, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as in the presence of a .

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of p-nitrophenol and nonyl alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, Sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Carboxylic acids, Aldehydes

    Reduction: p-Aminophenyl nonyl ether

    Substitution: p-Nitrophenol, Nonyl alcohol

Mechanism of Action

The mechanism of action of p-Nitrophenyl nonyl ether involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme assays, the compound may act as a substrate that is cleaved by the enzyme, leading to the release of p-nitrophenol, which can be quantitatively measured. The nitro group and ether linkage play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • p-Nitrophenyl octyl ether
  • p-Nitrophenyl decyl ether
  • p-Nitrophenyl dodecyl ether

Comparison: Compared to its analogs with shorter or longer alkyl chains, p-Nitrophenyl nonyl ether offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications. Its

Properties

IUPAC Name

1-nitro-4-nonoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSCIQUWVGKSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235780
Record name p-Nitrophenyl nonyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86702-46-7
Record name p-Nitrophenyl nonyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl nonyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl nonyl ether
Reactant of Route 2
Reactant of Route 2
p-Nitrophenyl nonyl ether
Reactant of Route 3
Reactant of Route 3
p-Nitrophenyl nonyl ether
Reactant of Route 4
Reactant of Route 4
p-Nitrophenyl nonyl ether
Reactant of Route 5
Reactant of Route 5
p-Nitrophenyl nonyl ether
Reactant of Route 6
Reactant of Route 6
p-Nitrophenyl nonyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.